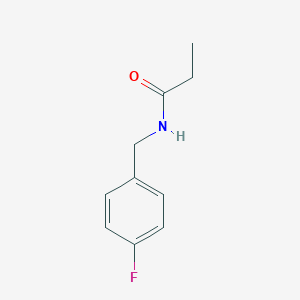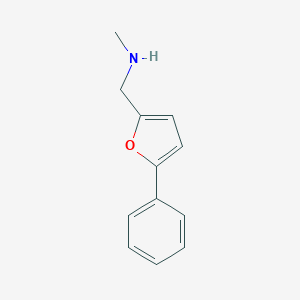![molecular formula C14H23NO B262693 2-{[(4-ISOPROPYLPHENYL)METHYL]AMINO}BUTAN-1-OL](/img/structure/B262693.png)
2-{[(4-ISOPROPYLPHENYL)METHYL]AMINO}BUTAN-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-ISOPROPYLPHENYL)METHYL]AMINO}BUTAN-1-OL is an organic compound that belongs to the class of amines and alcohols It features a benzyl group substituted with an isopropyl group and an amino group attached to a butanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-ISOPROPYLPHENYL)METHYL]AMINO}BUTAN-1-OL typically involves the reaction of 4-(Propan-2-yl)benzylamine with butanal under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(4-ISOPROPYLPHENYL)METHYL]AMINO}BUTAN-1-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as LiAlH4 (Lithium aluminium hydride).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent under mild to moderate conditions.
Reduction: LiAlH4 or NaBH4 (Sodium borohydride) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaOH (Sodium hydroxide).
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines or amides.
Aplicaciones Científicas De Investigación
2-{[(4-ISOPROPYLPHENYL)METHYL]AMINO}BUTAN-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{[(4-ISOPROPYLPHENYL)METHYL]AMINO}BUTAN-1-OL involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of both amino and alcohol functional groups allows it to participate in hydrogen bonding and electrostatic interactions, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[4-Hydroxybutyl(propan-2-yl)amino]butan-1-ol
- 2-(4-Chlorophenyl)-4-(1H-imidazol-4-yl)-1,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine
Uniqueness
2-{[(4-ISOPROPYLPHENYL)METHYL]AMINO}BUTAN-1-OL is unique due to its specific structural features, such as the isopropyl-substituted benzyl group and the combination of amino and alcohol functionalities
Propiedades
Fórmula molecular |
C14H23NO |
|---|---|
Peso molecular |
221.34 g/mol |
Nombre IUPAC |
2-[(4-propan-2-ylphenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C14H23NO/c1-4-14(10-16)15-9-12-5-7-13(8-6-12)11(2)3/h5-8,11,14-16H,4,9-10H2,1-3H3 |
Clave InChI |
JMWXZPMIHUNGHB-UHFFFAOYSA-N |
SMILES |
CCC(CO)NCC1=CC=C(C=C1)C(C)C |
SMILES canónico |
CCC(CO)NCC1=CC=C(C=C1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-(3,4-dimethylphenoxy)ethyl]-2-hydroxybenzamide](/img/structure/B262628.png)
![N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea](/img/structure/B262629.png)


![2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol](/img/structure/B262637.png)

![1-({2-[(4-isopropylbenzyl)amino]ethyl}amino)-2-propanol](/img/structure/B262640.png)
![Methyl 4-(5-{[(2-furylmethyl)amino]methyl}-2-furyl)benzoate](/img/structure/B262642.png)
![2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)-1-phenylethanol](/img/structure/B262645.png)
![1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol](/img/structure/B262646.png)
